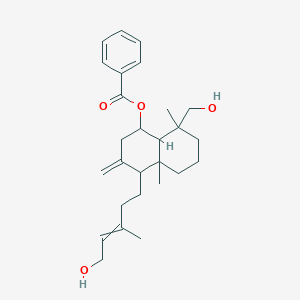

Scoparinol

Description

Properties

IUPAC Name |

[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSYIFPPMZUQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scopoletin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin (B1681571), a naturally occurring coumarin, has emerged as a promising candidate in cancer therapy due to its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying scopoletin's anticancer effects, with a focus on its impact on key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.

Data Presentation: Quantitative Insights into Scopoletin's Efficacy

The following tables summarize the quantitative data from various studies, offering a comparative look at scopoletin's potency and effects across different cancer cell lines.

Table 1: IC50 Values of Scopoletin in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 7.5 - 25 | [4][5] |

| MDA-MB-231 | Breast Cancer | 4.46 (for derivative 11b) | |

| A549 | Lung Cancer | ~16 µg/mL (~83 µM) | |

| Various NCI cell lines | Various | Log10IC50 values reported | |

| Normal cells | Non-cancerous | 90 |

Table 2: Modulation of Key Proteins by Scopoletin in Cancer Cells

| Protein | Effect | Cancer Cell Type | Reference |

| Bax | Upregulation | HeLa | |

| Bcl-2 | Downregulation | HeLa | |

| Caspase-3 | Upregulation/Activation | HeLa, PC3, HL-60 | |

| Caspase-8 | Upregulation | HeLa | |

| Caspase-9 | Upregulation | HeLa | |

| PI3K (p-PI3K) | Inhibition | HeLa | |

| Akt (p-Akt) | Inhibition | HeLa | |

| ERK1/2 (p-ERK1/2) | Inhibition | HUVECs | |

| VEGF-A | Inhibition | - | |

| FGF-2 | Inhibition | - | |

| NF-κB | Activation (Resistance Factor) | Reporter cell line |

Core Mechanisms of Action

Scopoletin exerts its anticancer effects through a multi-targeted approach, influencing several critical cellular processes.

Induction of Apoptosis

Scopoletin is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. This is achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. In cervical cancer cells (HeLa), scopoletin treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Specifically, scopoletin has been shown to enhance the expression and cleavage of caspases-3, -8, and -9. The activation of caspase-3, a key executioner caspase, is a common finding in different cancer cell lines, including prostate cancer (PC3) and promyeloleukemic (HL-60) cells, upon scopoletin treatment.

Cell Cycle Arrest

Another critical mechanism of scopoletin's anticancer activity is its ability to induce cell cycle arrest, thereby halting the proliferation of cancer cells. In HeLa cervical cancer cells, scopoletin has been observed to block the cell cycle at the G2/M checkpoint. This arrest prevents the cells from entering mitosis and ultimately leads to cell death. The percentage of cells in the G2/M phase significantly increases in a dose-dependent manner following scopoletin treatment. This effect on the cell cycle is a key contributor to its anti-proliferative properties.

Inhibition of Metastasis and Invasion

The metastatic spread of cancer is a major cause of mortality. Scopoletin has demonstrated the ability to inhibit the invasion and migration of cancer cells. In vitro studies using the Boyden chamber assay have shown that scopoletin can inhibit the migration of HeLa cells in a concentration-dependent manner. This anti-metastatic potential is crucial for preventing the spread of tumors to distant organs.

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Scopoletin exhibits anti-angiogenic properties by targeting key signaling molecules involved in this process. It has been shown to inhibit Vascular Endothelial Growth Factor A (VEGF-A) and Fibroblast Growth Factor 2 (FGF-2). Furthermore, scopoletin and its derivatives can inhibit the VEGF-stimulated proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). This inhibition is associated with a decrease in the phosphorylation of ERK1/2 and Akt, key downstream effectors of VEGF signaling.

Signaling Pathways Modulated by Scopoletin

Scopoletin's diverse anticancer effects are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This pathway is often hyperactivated in many types of cancer. Scopoletin has been shown to effectively inhibit the PI3K/Akt pathway in cervical cancer cells. By inhibiting the phosphorylation of both PI3K and Akt, scopoletin disrupts the downstream signaling that would normally promote cell survival, contributing to its apoptotic and anti-proliferative effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Scopoletin has been shown to modulate the MAPK pathway, although the specific effects can be cell-type dependent. In the context of angiogenesis, scopoletin's inhibitory effect is linked to the suppression of ERK1/2 phosphorylation, a key component of the MAPK pathway. However, some studies suggest that scopoletin's activity might be independent of p38 and JNK activation.

NF-κB Signaling Pathway

The role of Nuclear Factor-kappa B (NF-κB) in the context of scopoletin's action is more complex. While NF-κB is a known regulator of inflammation and cell survival, some studies have indicated that scopoletin can activate NF-κB. This activation might be a resistance mechanism for some cancer cells against scopoletin's cytotoxic effects. In silico molecular docking studies have suggested that scopoletin can bind to NF-κB and its regulator IκB.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of scopoletin.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of scopoletin for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining)

-

Principle: Differentiates between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Methodology:

-

Treat cancer cells with scopoletin for the desired time.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Stain the cells with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB) solution.

-

Visualize the cells under a fluorescence microscope.

-

Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange-red nuclei with fragmented chromatin, and necrotic cells will have uniformly orange-red nuclei.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Methodology:

-

Treat cells with scopoletin for a specified period.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

-

Incubate in the dark to allow for RNA digestion and DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

-

Principle: Detects and quantifies specific proteins in a sample.

-

Methodology:

-

Treat cells with scopoletin and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, p-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).

-

Cell Invasion Assay (Boyden Chamber Assay)

-

Principle: Measures the ability of cells to migrate through a semi-permeable membrane towards a chemoattractant.

-

Methodology:

-

Coat the upper surface of a transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Seed cancer cells in the upper chamber in serum-free medium containing scopoletin.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24 hours).

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

-

Tube Formation Assay

-

Principle: Assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

-

Methodology:

-

Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).

-

Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of scopoletin in the presence or absence of an angiogenic stimulus (e.g., VEGF).

-

Incubate for a sufficient time to allow for tube formation (typically 4-18 hours).

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by scopoletin and a typical experimental workflow.

References

- 1. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jbuon.com [jbuon.com]

An In-depth Technical Guide on the Anti-inflammatory Pathways of Scopoletin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin, a coumarin (B35378) phytoalexin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including notable anti-inflammatory properties.[1][2] Found in a variety of plants, this phenolic compound exerts its effects through the modulation of complex cellular signaling cascades. This technical guide provides a comprehensive overview of the core anti-inflammatory pathways of Scopoletin, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Signaling Pathways of Scopoletin

Scopoletin's anti-inflammatory efficacy is attributed to its ability to interfere with multiple key signaling pathways that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways. Furthermore, Scopoletin's antioxidant and metabolic regulatory functions, mediated through the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) pathways, respectively, contribute significantly to its overall anti-inflammatory profile.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a cornerstone of inflammatory processes, responsible for the transcription of a wide array of pro-inflammatory genes. Scopoletin has been demonstrated to be a potent inhibitor of this pathway.[3][4]

Mechanism of Action:

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Scopoletin intervenes in this process primarily by inhibiting the phosphorylation and degradation of IκBα.[3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB-dependent genes.[3]

Key Downstream Effects:

-

Inhibition of Pro-inflammatory Cytokines: Scopoletin significantly reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6]

-

Suppression of Inflammatory Enzymes: The expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, is markedly downregulated by Scopoletin.[6][7][8]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[4]

Mechanism of Action:

Upon activation by upstream kinases, MAPKs phosphorylate a range of substrate proteins, including transcription factors, which in turn regulate the expression of inflammatory genes. Scopoletin has been shown to inhibit the phosphorylation of p38 MAPK, and to a certain extent, ERK and JNK, in response to inflammatory stimuli.[4][9]

Key Downstream Effects:

-

Reduced Cytokine Production: Inhibition of the p38 MAPK pathway by Scopoletin contributes to the decreased production of TNF-α and IL-1β.[7]

-

Modulation of Cellular Processes: The MAPK pathway is involved in a wide array of cellular processes, and its modulation by Scopoletin may contribute to the overall resolution of inflammation.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is intimately linked to inflammation.

Mechanism of Action:

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Scopoletin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and cytoprotective enzymes.

Scopoletin has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes.[3][10][11]

Key Downstream Effects:

-

Induction of Antioxidant Enzymes: Scopoletin promotes the expression of Heme Oxygenase-1 (HO-1) and other antioxidant enzymes, which help to neutralize reactive oxygen species (ROS) and mitigate oxidative damage that drives inflammation.[10][11]

-

Suppression of Inflammation: By reducing oxidative stress, the activation of the Nrf2 pathway by Scopoletin indirectly suppresses inflammatory responses.

AMP-activated protein kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that plays a significant role in regulating cellular metabolism. Emerging evidence suggests a link between AMPK activation and the suppression of inflammatory responses.[8]

Mechanism of Action:

AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio). Once activated, it phosphorylates various downstream targets to restore energy homeostasis. Scopoletin has been found to activate AMPK.[7][8]

Key Downstream Effects:

-

Metabolic Regulation: AMPK activation by Scopoletin can lead to beneficial metabolic changes that may indirectly dampen inflammation.

-

Inhibition of Inflammatory Pathways: Activated AMPK can inhibit the NF-κB pathway, providing another layer of anti-inflammatory control.[7]

Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.[5][12] While the direct and detailed mechanisms of Scopoletin's interaction with the JAK-STAT pathway are less extensively characterized compared to the NF-κB and MAPK pathways, its ability to modulate cytokine production suggests a potential influence on this cascade. Some polyphenolic compounds have been shown to inhibit the JAK-STAT pathway.[1][5] Further research is warranted to fully elucidate the role of Scopoletin in modulating JAK-STAT signaling in the context of inflammation.

Quantitative Data on the Anti-inflammatory Effects of Scopoletin

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of Scopoletin.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Scopoletin

| Target | Cell Line | Stimulant | Scopoletin Concentration | % Inhibition / IC50 | Reference(s) |

| TNF-α | HMC-1 | PMA + A23187 | 0.2 mM | 41.6% ± 4.2% | [3] |

| IL-6 | HMC-1 | PMA + A23187 | 0.2 mM | 71.9% ± 2.5% | [3] |

| IL-8 | HMC-1 | PMA + A23187 | 0.2 mM | 43.0% ± 5.7% | [3] |

| PGE2 | RAW 264.7 | LPS | 1-50 µg/mL | Concentration-dependent | [5] |

| NO (iNOS) | RAW 264.7 | LPS + IFN-γ | IC50 = 0.26 mM | 50% | [7] |

| COX-2 | RAW 264.7 | LPS | 1-50 µg/mL | Concentration-dependent | [5] |

| γ-aminotransferase | N/A | N/A | IC50 = 10.57 µM | 50% | [7][10] |

| LDL Oxidation | N/A | N/A | IC50 = 10.2 µM | 50% | [3] |

| A549 cell proliferation | A549 | N/A | IC50 ≈ 16 µg/mL | 50% | [6] |

Table 2: In Vivo Anti-inflammatory Effects of Scopoletin

| Animal Model | Inflammatory Agent | Scopoletin Dose | Effect | Reference(s) |

| Rat Adjuvant-Induced Arthritis | Freund's Adjuvant | 50 and 100 mg/kg | Ameliorated synovial inflammation and cartilage destruction | [6] |

| Mouse Pleurisy | Carrageenan | 1 mg/kg | Reduced p65 and p38 phosphorylation | [5] |

| Rat Ischemia | Collagenase | Not specified | Reduced brain edema and levels of TNF-α and IL-1β | [6] |

| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | MOG35-55 | 50 mg/kg | Marked decrease in disease severity | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Scopoletin's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line (RAW 264.7) and human mast cell line (HMC-1) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Scopoletin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (cell culture supernatants or serum) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., p-IκBα, p-p38, COX-2, iNOS) in cell lysates.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Scopoletin demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways. Its ability to inhibit the pro-inflammatory NF-κB and MAPK cascades, coupled with the activation of the protective Nrf2 antioxidant response and the metabolic regulator AMPK, underscores its potential as a promising candidate for the development of novel anti-inflammatory therapies. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic applications of Scopoletin in a range of inflammatory conditions. Future investigations should aim to further delineate the precise molecular interactions of Scopoletin, particularly with the JAK-STAT pathway, and to translate the compelling preclinical findings into clinical settings.

References

- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 2. AMP-activated protein kinase activation suppresses leptin expression independently of adipogenesis in primary murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scopoletin alleviates acetaminophen-induced hepatotoxicity through modulation of NLRP3 inflammasome activation and Nrf2/HMGB1/TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway [mdpi.com]

- 5. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scopoletin: an inducible nitric oxide synthesis inhibitory active constituent from Artemisia feddei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scopoletin ameliorates hyperlipidemia and hepatic steatosis via AMPK, Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Scopoletin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of scopoletin (B1681571), a naturally occurring coumarin (B35378) with significant pharmacological interest. It details its natural distribution, biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization, aiming to serve as a valuable resource for professionals in research, science, and drug development.

Natural Sources of Scopoletin

Scopoletin (7-hydroxy-6-methoxycoumarin) is a phenolic compound widely distributed throughout the plant kingdom.[1][2][3] It can be isolated from various parts of the plant, including roots, stems, leaves, flowers, and fruits.[1][2] The presence and concentration of scopoletin can vary significantly between species and even within different parts of the same plant. This compound is often synthesized by plants as a phytoalexin in response to stress.

Below is a summary of various plant species reported to contain scopoletin, along with the plant part analyzed and the quantified amount of the compound.

Table 1: Quantitative Data of Scopoletin in Various Plant Sources

| Plant Species | Family | Plant Part | Extraction/Analysis Method | Scopoletin Content | Reference |

| Morinda citrifolia L. | Rubiaceae | Fruit | Soxhlet extraction | 0.93% (extract yield) | |

| Artemisia annua | Asteraceae | Stem | Column chromatography and recrystallization | 0.3% | |

| Convolvulus pluricaulis | Convolvulaceae | Whole Plant | HPLC | 0.1738% | |

| Helichrysum italicum | Asteraceae | Not specified | Not specified | 1.933 mg/100g | |

| Lasianthus lucidus | Rubiaceae | Not specified | Not specified | 54 mg (total isolated) | |

| Morus alba L. (Po-sa) | Moraceae | Not specified | Not specified | 0.0009% | |

| Eichhornia crassipes | Pontederiaceae | Leaves | Ultrasound-assisted extraction, HPTLC | 0.1876 mg/mL | |

| Eichhornia crassipes | Pontederiaceae | Flowers | Ultrasound-assisted extraction, HPTLC | 0.145 mg/mL | |

| Eichhornia crassipes | Pontederiaceae | Stems | Ultrasound-assisted extraction, HPTLC | 0.1396 mg/mL | |

| Eichhornia crassipes | Pontederiaceae | Roots | Ultrasound-assisted extraction, HPTLC | 0.089 mg/mL | |

| Polygonum aviculare (Knot-grass) | Polygonaceae | Whole Plant | Not specified | 6708.37 mg/kg | |

| Urtica dioica (Nettle) | Urticaceae | Leaves | Not specified | 11.48 mg/kg |

Biosynthesis of Scopoletin

Scopoletin is a derivative of the phenylpropanoid pathway, a major route for the synthesis of various secondary metabolites in plants. The biosynthesis of scopoletin begins with the amino acid phenylalanine and involves a series of enzymatic reactions. The core structure, a 1,2-benzopyrone, is formed through hydroxylation of cinnamates, trans/cis isomerization, and lactonization.

The key steps and enzymes involved in the biosynthesis of scopoletin are outlined below:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to produce cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid.

-

p-Coumaric Acid to Caffeic Acid: p-Coumaric acid undergoes hydroxylation at the C3 position, a reaction catalyzed by p-Coumarate 3-Hydroxylase (C3'H) , to form caffeic acid.

-

Caffeic Acid to Ferulic Acid: The methylation of the 3-hydroxyl group of caffeic acid is carried out by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce ferulic acid.

-

Ferulic Acid to Feruloyl-CoA: Ferulic acid is then activated to its CoA thioester, feruloyl-CoA, by 4-Coumarate-CoA Ligase (4CL) .

-

Feruloyl-CoA to Scopoletin: The final steps involve the ortho-hydroxylation of feruloyl-CoA at the 6' position, catalyzed by Feruloyl-CoA 6'-Hydroxylase (F6'H) . This is followed by a trans-cis isomerization and subsequent lactonization to form the coumarin ring of scopoletin. The enzyme Coumarin Synthase (COSY) has been identified as a key player in enhancing the efficiency of this final conversion.

The following diagram illustrates the biosynthetic pathway of scopoletin.

Caption: Biosynthetic pathway of Scopoletin from Phenylalanine.

Experimental Protocols

The extraction, isolation, and characterization of scopoletin from plant materials involve a series of standard phytochemical techniques.

Several methods can be employed for the extraction of scopoletin, with the choice of method depending on the nature of the plant material and the desired yield.

-

Maceration: This is a simple and common method where the plant material is soaked in a solvent (e.g., methanol (B129727), ethanol) for a prolonged period with occasional agitation.

-

Preparation: Air-dry and powder the plant material.

-

Soaking: Place the powdered material in a closed container with a suitable solvent (e.g., 85% methanol) at room temperature.

-

Duration: Allow the mixture to stand for a period of 3-7 days with periodic shaking.

-

Filtration: Filter the mixture to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Soxhlet Extraction: This method provides a more exhaustive extraction using a smaller amount of solvent.

-

Preparation: Place the dried and powdered plant material in a thimble.

-

Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor.

-

Extraction: Heat the extraction solvent in a flask. The vapor travels to the condenser, liquefies, and drips back into the chamber with the thimble, extracting the desired compound.

-

Cycling: When the liquid level in the chamber reaches the siphon arm, the extract is siphoned back into the flask. This process is repeated until extraction is complete.

-

Concentration: The resulting extract is then concentrated.

-

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to accelerate the extraction process.

-

Mixing: Mix the powdered plant material with the extraction solvent in a flask.

-

Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Extraction: Apply ultrasound for a specified duration (e.g., 30-60 minutes).

-

Separation and Concentration: Filter the extract and concentrate the solvent.

-

Following extraction, scopoletin is typically isolated and purified using chromatographic techniques.

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with a suitable adsorbent, most commonly silica (B1680970) gel.

-

Sample Loading: Dissolve the crude extract in a minimum amount of solvent and load it onto the top of the column.

-

Elution: Pass a solvent or a gradient of solvents (mobile phase) through the column. Different compounds will move down the column at different rates.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing scopoletin.

-

Purification: Combine the scopoletin-rich fractions and evaporate the solvent to obtain the purified compound.

-

The identity and purity of the isolated scopoletin are confirmed, and its quantity is determined using various analytical methods.

-

Thin Layer Chromatography (TLC): A preliminary and rapid method for identifying the presence of scopoletin in extracts and chromatographic fractions. Scopoletin typically appears as a fluorescent spot under UV light (365 nm).

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for the quantification of scopoletin.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of methanol and water, often with a small amount of acid like formic acid, is used in an isocratic or gradient elution.

-

Detection: UV detection is typically set at around 344-366 nm.

-

-

Spectroscopic Methods:

-

UV-Vis Spectroscopy: Used to determine the maximum absorbance wavelengths of scopoletin, which are typically around 228 nm and 344 nm.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used to elucidate the detailed chemical structure of the compound.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of scopoletin, confirming its identity.

-

The following diagram provides a general workflow for the extraction, isolation, and analysis of scopoletin.

Caption: General workflow for scopoletin extraction and analysis.

This guide provides foundational knowledge on the natural occurrence and biosynthesis of scopoletin, along with practical methodologies for its study. This information is intended to support further research and development of this promising natural compound.

References

Scopoletin: A Comprehensive Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin (B1681571), a naturally occurring coumarin (B35378) (7-hydroxy-6-methoxycoumarin), is a phytoalexin synthesized by a variety of plants.[1][2] It has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[3][4] Extensive in vitro and in vivo studies have demonstrated its potential as a therapeutic agent for a range of diseases, attributed to its anticancer, anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, antidiabetic, and antimicrobial properties.[1][3][4] This technical guide provides an in-depth review of the pharmacological properties of scopoletin, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Pharmacological Properties

Scopoletin exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways.[5] Its therapeutic potential stems from its ability to influence key processes such as cell cycle progression, apoptosis, inflammation, and oxidative stress.

Anticancer Activity

Scopoletin has demonstrated significant anticancer effects across various cancer cell lines.[6] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell invasion and migration.[3][7] These effects are mediated through the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways.[3][4]

-

Apoptosis Induction: Scopoletin promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) while downregulating the anti-apoptotic protein Bcl-2.[5][7]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, such as the G2/M phase.[7]

-

Inhibition of Metastasis: Scopoletin has been shown to inhibit the invasion and migration of cancer cells, a crucial step in metastasis.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of scopoletin are well-documented and are primarily attributed to its ability to suppress the production of pro-inflammatory mediators.[8][9] It achieves this by inhibiting key inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.[3][10]

-

Inhibition of Pro-inflammatory Cytokines: Scopoletin reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][11]

-

Suppression of Inflammatory Enzymes: It also inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[9][12]

-

Modulation of NF-κB Signaling: Scopoletin prevents the activation of NF-κB, a key transcription factor that regulates the expression of numerous inflammatory genes, by inhibiting the phosphorylation and degradation of its inhibitor, IκBα.[5][11]

Antioxidant Activity

Scopoletin exhibits potent antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant defense system.[13] This is largely mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[14]

-

Direct Radical Scavenging: Scopoletin can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

-

Activation of Nrf2: It promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferase.[14][15][16]

Neuroprotective Effects

Emerging evidence suggests that scopoletin possesses neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.[4][17] Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant activities, as well as its ability to inhibit acetylcholinesterase.[4][12]

Hepatoprotective Effects

Scopoletin has demonstrated significant hepatoprotective activity against liver injury induced by various toxins.[3][13][18] This protection is associated with its ability to reduce oxidative stress, inhibit inflammation, and modulate liver enzymes.[13][16][18] It has been shown to decrease the levels of liver damage markers such as ALT and AST.[3]

Antidiabetic Effects

Scopoletin exhibits antidiabetic properties by improving glucose homeostasis and insulin (B600854) sensitivity.[3][19][20] It can enhance glucose uptake in cells and inhibit carbohydrate-digesting enzymes.[3][21] These effects are mediated through the activation of the PI3K/Akt and AMPK signaling pathways.[20][21]

Antimicrobial Activity

Scopoletin has been reported to possess antimicrobial activity against a range of pathogenic bacteria and fungi.[3][22][23] Its mechanism of action involves the disruption of microbial cell walls and membranes.[3][24] It has shown efficacy against multidrug-resistant strains of Pseudomonas aeruginosa.[23][25]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the pharmacological activities of scopoletin.

Table 1: In Vitro Anticancer and Pharmacological Activity of Scopoletin

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |

| HeLa | Cervical Cancer | Antiproliferative | IC50: 7.5 - 25 µM | [7] |

| HepG2 | Liver Cancer | Apoptosis | - | [5] |

| PC3 | Prostate Cancer | Apoptosis | - | [3] |

| HL-60 | Promyeloleukemic | Apoptosis | - | [3] |

| RAW 264.7 | Macrophage | Anti-inflammatory | 1-50 µg/ml (inhibited PGE2, TNF-α, IL-1β, IL-6) | [9] |

| HMC-1 | Human Mast Cell | Anti-inflammatory | 0.2 mM (inhibited TNF-α, IL-6, IL-8) | [11] |

| 3T3-L1 | Adipocytes | Antidiabetic | 10, 20, 50 µM (enhanced glucose uptake) | [3] |

| Primary Rat Hepatocytes | - | Hepatoprotective | 1-50 µM (reduced GPT and SDH release) | [18] |

| - | - | 5-Lipoxygenase Inhibition | IC50: 1.76 ± 0.01 μM | [12] |

| - | - | Acetylcholinesterase Inhibition | IC50: 0.27 ± 0.02 mM | [12] |

| P. aeruginosa | Bacteria | Antimicrobial | MIC: 128 µg/ml | [23][25] |

Table 2: In Vivo Pharmacological Effects of Scopoletin

| Animal Model | Condition | Dosage | Key Findings | Reference |

| Rats | CCl4-induced acute liver injury | 1, 5, 10 mg/kg | Reduced SOD activity and GSH content, inhibited MDA production | [3] |

| Mice | Croton oil-induced ear edema | 100 mg/kg | Significantly inhibited edema and reduced PGE2 and TNF-α | [8][26] |

| Mice | Carrageenan-induced paw edema | >100 mg/kg | Attenuated edema, lowered MPO activity and MDA levels | [8][26] |

| Rats | Streptozotocin-induced diabetes | - | Hypoglycemic and lipid-lowering effects | [3][20] |

| Mice | Angiotensin II-induced hypertension | 0.01-5 mg/kg (p.o.) | Decreased SBP by 75% and DBP by 92.8% | [3] |

| Mice | Imiquimod-induced psoriasis | - | Alleviated skin symptoms, reduced inflammation | [27] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | - | Ameliorated disease severity, decreased inflammation and demyelination | [10][28] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the pharmacological properties of scopoletin.

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the effect of scopoletin on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of scopoletin (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of scopoletin that inhibits 50% of cell growth) can be determined from the dose-response curve.

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of scopoletin on the expression levels of specific proteins involved in signaling pathways (e.g., PI3K/Akt, NF-κB).

Protocol:

-

Cell Lysis: Treat cells with scopoletin, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of scopoletin.

Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is an indication of its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping and Treatment: Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and scopoletin-treated groups (at various doses, e.g., 50, 100 mg/kg, administered orally or intraperitoneally).

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Visualizations

Scopoletin's pharmacological effects are intricately linked to its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of scopoletin.

PI3K/Akt Signaling Pathway Inhibition by Scopoletin

Caption: Scopoletin inhibits the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.

NF-κB Signaling Pathway Inhibition by Scopoletin

Caption: Scopoletin blocks NF-κB activation by inhibiting IKK and IκBα phosphorylation.

Nrf2-ARE Signaling Pathway Activation by Scopoletin

Caption: Scopoletin activates the Nrf2-ARE pathway, boosting antioxidant gene expression.

General Experimental Workflow

Caption: A typical workflow for investigating the pharmacological properties of scopoletin.

Conclusion and Future Directions

Scopoletin has emerged as a promising natural compound with a wide array of pharmacological properties, supported by a growing body of scientific evidence. Its ability to modulate multiple key signaling pathways, including PI3K/Akt, NF-κB, and Nrf2, underscores its potential as a lead compound for the development of novel therapeutics for cancer, inflammatory diseases, and other conditions.[3][4][17]

While the preclinical data are compelling, further research is necessary to fully elucidate its mechanisms of action and to translate these findings into clinical applications. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of scopoletin to optimize its delivery and efficacy.[3][17]

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of scopoletin in human subjects for various diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating scopoletin derivatives to identify compounds with enhanced potency and selectivity.[4]

-

Combination Therapies: Exploring the synergistic effects of scopoletin with existing drugs to improve therapeutic outcomes and reduce side effects.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

- 14. mdpi.com [mdpi.com]

- 15. Scopoletin ameliorates hyperlipidemia and hepatic steatosis via AMPK, Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scopoletin alleviates acetaminophen-induced hepatotoxicity through modulation of NLRP3 inflammasome activation and Nrf2/HMGB1/TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [ouci.dntb.gov.ua]

- 18. Hepatoprotective activity of scopoletin, a constituent of Solanum lyratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Scopoletin Improves Glucose Homeostasis in the High-Fructose High-Fat Diet-Induced Diabetes Model in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jchr.org [jchr.org]

- 21. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. japsonline.com [japsonline.com]

- 24. researchgate.net [researchgate.net]

- 25. japsonline.com [japsonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Scopoletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) is a naturally occurring phenolic coumarin (B35378) with a rich history of scientific investigation. First isolated from medicinal plants, its discovery paved the way for the exploration of a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental milestones in scopoletin research. It details the initial isolation and structural elucidation, the evolution of its chemical synthesis, and its biosynthesis in plants. Furthermore, this guide presents a curated summary of its diverse pharmacological properties, supported by quantitative data, and provides detailed protocols for its extraction and for key bioassays. Signaling pathway diagrams and experimental workflows are included to visually represent complex processes, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Timeline

The history of scopoletin is intrinsically linked to the broader study of coumarins, a class of benzopyrone compounds first isolated from the tonka bean in 1820. While the parent compound, coumarin, was synthesized by William Henry Perkin in 1868, the specific discovery of its derivative, scopoletin, followed a distinct path rooted in the investigation of medicinal plants.

The name "scopoletin" is derived from the genus Scopolia, with Scopolia carniolica and Scopolia japonica being notable sources of the compound from their roots.[1][2][3] While early isolations from this genus likely led to its naming, a definitive milestone in its characterization came in 1944. Rupert Best identified a blue fluorescent compound isolated from potato tubers infected with the leafroll virus as 7-hydroxy-6-methoxycoumarin, which is scopoletin.[2]

The timeline below highlights key milestones in the scientific journey of scopoletin:

-

1820: The parent compound, coumarin, is first isolated from tonka beans.

-

1868: William Henry Perkin achieves the first chemical synthesis of coumarin, establishing a foundational method for related compounds.[4]

-

Late 19th Century: Scopoletin is likely first isolated from plants of the Scopolia genus, leading to its name.

-

1944: Rupert Best definitively identifies scopoletin as the fluorescent substance in virus-infected potatoes, providing a clear structural identity.

-

Mid-20th Century to Present: Extensive research reveals the widespread distribution of scopoletin in the plant kingdom, including in species from the Asteraceae, Convolvulaceae, Rubiaceae, and Solanaceae families.

-

Late 20th and Early 21st Century: A surge in pharmacological studies demonstrates scopoletin's broad therapeutic potential, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Investigations into its mechanisms of action reveal its interaction with key cellular signaling pathways like NF-κB and MAPK.

Structural Elucidation and Synthesis

Initial Structure Determination

The definitive structure of scopoletin as 7-hydroxy-6-methoxycoumarin was established through a combination of classical chemical methods and, later, confirmed by modern spectroscopic techniques. Early methods for coumarin structure elucidation involved:

-

Elemental Analysis: To determine the empirical formula (C₁₀H₈O₄ for scopoletin).

-

Degradation Reactions: Chemical breakdown of the molecule into simpler, identifiable fragments to deduce the core structure and the position of substituents.

-

Derivatization: Formation of derivatives (e.g., ethers, esters) of the hydroxyl group to confirm its presence and reactivity.

-

UV Spectroscopy: The characteristic UV absorption of the benzopyrone ring, and the bathochromic shift observed upon addition of a base (like NaOH), was a key indicator of a phenolic hydroxyl group on the coumarin scaffold.

Modern Spectroscopic Confirmation

Modern analytical techniques have provided unambiguous confirmation of scopoletin's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra show characteristic signals for the protons on the coumarin ring, a singlet for the methoxy (B1213986) group, and singlets for the aromatic protons. ¹³C NMR provides the carbon framework.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns that are characteristic of the coumarin structure.

-

Infrared (IR) Spectroscopy: Shows absorption bands corresponding to the hydroxyl group (-OH), the lactone carbonyl group (C=O), and the aromatic ring.

Chemical Synthesis

The synthesis of coumarins has been a subject of interest since the 19th century. The primary classical methods that can be adapted for scopoletin synthesis are:

-

Perkin Reaction (1868): This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. For scopoletin, a suitably substituted salicylaldehyde (B1680747) would be the starting material.

-

Pechmann Condensation: This method involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst (like sulfuric acid). To synthesize scopoletin, 2-methoxyhydroquinone (B1205977) could be reacted with ethyl acetoacetate.

Modern synthetic approaches offer improved yields and milder reaction conditions.

Biosynthesis in Plants

Scopoletin is a product of the phenylpropanoid pathway in plants. The biosynthesis starts from the amino acid L-phenylalanine. The key steps involve the ortho-hydroxylation of feruloyl-CoA, which is a critical branching point from the lignin (B12514952) biosynthesis pathway.

Pharmacological Activities

Scopoletin exhibits a remarkable range of pharmacological activities, making it a subject of intense research for potential therapeutic applications. Its effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory and Antioxidant Activity

Scopoletin is a potent anti-inflammatory and antioxidant agent. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines like TNF-α and various interleukins. This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its antioxidant properties involve the scavenging of free radicals like DPPH, superoxide (B77818) anions, and hydrogen peroxide.

Anticancer Activity

The compound has demonstrated cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

Neuroprotective Effects

Scopoletin has shown promise in the context of neurodegenerative diseases. It acts as an acetylcholinesterase (AChE) inhibitor, which is a key mechanism for drugs used to treat Alzheimer's disease.

Other Activities

Other documented pharmacological effects of scopoletin include antimicrobial, antidiabetic, hepatoprotective, and antihypertensive activities.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on scopoletin.

Table 1: Yield of Scopoletin from Various Plant Sources

| Plant Species | Part Used | Extraction Method | Yield | Reference |

| Morinda citrifolia L. | Fruit | Soxhlet | 0.93% | |

| Artemisia annua | Aerial parts | Column Chromatography | 0.3% | |

| Convolvulus pluricaulis | Whole plant | Not specified | 0.1738% | |

| Helichrysum italicum | Flowers | Not specified | 1.933 mg/100g | |

| Lasianthus lucidus | Not specified | Not specified | 54 mg (total) | |

| Morus alba L. | Not specified | Not specified | 0.0009% |

Table 2: Pharmacological Activity (IC₅₀ Values)

| Activity | Cell Line / Assay | IC₅₀ Value | Reference |

| Acetylcholinesterase Inhibition | Enzyme Assay | 168.6 µM | |

| Antifungal (Candida) | C. tropicalis | MIC: 50 µg/mL | |

| Antitubercular | M. tuberculosis | MIC: 50 µg/mL | |

| Cytotoxicity (Leukemia) | P-388 murine leukemia cells | 17.42 µg/mL | |

| Antioxidant (DPPH) | DPPH radical scavenging | ~358.71 mg/L | |

| GABA-T Inhibition | Enzyme Assay | 10.57 µM |

Key Signaling Pathways

Scopoletin exerts many of its pharmacological effects by modulating key intracellular signaling pathways. The diagrams below illustrate its interaction with the NF-κB and MAPK pathways, which are central to its anti-inflammatory action.

Detailed Experimental Protocols

Extraction and Isolation of Scopoletin from Plant Material

This protocol provides a general workflow for the extraction and isolation of scopoletin.

Methodology:

-

Preparation of Plant Material: The selected plant part (e.g., leaves, stems, roots) is air-dried in the shade and ground into a fine powder.

-

Extraction: The powdered material is extracted exhaustively with a solvent like methanol or ethanol, either by maceration (soaking at room temperature for several days) or using a Soxhlet apparatus for continuous extraction.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional but Recommended): The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Scopoletin typically concentrates in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a solvent gradient, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Monitoring: The eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Spots corresponding to a standard scopoletin sample are identified (often visualized under UV light at 365 nm, where scopoletin fluoresces blue).

-

Final Purification: Fractions containing pure scopoletin are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent (e.g., methanol) to obtain pure crystals.

-

Characterization: The identity and purity of the isolated compound are confirmed using melting point determination and spectroscopic methods (UV, IR, NMR, MS).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Materials:

-

Scopoletin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer (microplate reader or UV-Vis)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light. The absorbance of this working solution at 517 nm should be approximately 1.0.

-

Preparation of Sample and Standard: Prepare a stock solution of scopoletin in methanol. From this stock, prepare a series of dilutions to test different concentrations. Prepare similar dilutions for the positive control (e.g., ascorbic acid).

-

Assay Protocol:

-

In a 96-well plate, add a specific volume (e.g., 20 µL) of the sample or standard solutions to different wells.

-

Add a corresponding volume of methanol to a well to serve as a blank.

-

Initiate the reaction by adding a larger volume (e.g., 200 µL) of the DPPH working solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and widely used model to assess the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic acute inflammatory response characterized by edema (swelling). The first phase is mediated by histamine (B1213489) and serotonin, while the second, later phase (after 3 hours) is mediated by prostaglandins (B1171923) and involves the migration of polymorphonuclear (PMN) cells. A reduction in paw volume indicates anti-inflammatory activity.

Materials:

-

Scopoletin

-

Carrageenan (lambda, type IV)

-

Saline solution (0.9% NaCl)

-

Experimental animals (e.g., Wistar rats or ICR mice)

-

Pletismometer or digital calipers

-

Positive control (e.g., Indomethacin (B1671933), 10 mg/kg)

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment. They are fasted overnight before the experiment with free access to water.

-

Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or a suitable vehicle for scopoletin)

-

Scopoletin groups (e.g., 50, 100, 200 mg/kg, administered intraperitoneally or orally)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

-

-

Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer before any treatment.

-

Dosing: The vehicle, scopoletin, or indomethacin is administered to the respective groups.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes post-treatment), 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the subplantar region of the right hind paw of each animal.

-

Measurement of Edema: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation:

-

The degree of paw swelling is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

-

Conclusion

From its initial discovery in medicinal plants to its current status as a promising multi-target therapeutic agent, scopoletin has had a significant journey in the field of natural product science. Its well-defined structure, accessible synthesis, and, most importantly, its diverse and potent pharmacological activities continue to make it a molecule of high interest. The wealth of historical and experimental data provides a solid foundation for future research aimed at harnessing its full therapeutic potential. This guide serves as a comprehensive resource for professionals dedicated to advancing the fields of phytochemistry, pharmacology, and drug discovery, providing both the historical context and the practical knowledge needed to engage with this remarkable natural compound.

References

Scopoletin: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin (B35378) that has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2][3][4][5] Isolated from a variety of plant species, this phenolic compound serves as a crucial phytoalexin in plant defense mechanisms. Its diverse biological functions, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, make it a promising candidate for drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of scopoletin, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and therapeutic innovation.

Core Structure and Chemical Properties

Scopoletin possesses a benzopyran-2-one core structure, characteristic of coumarins. Its chemical formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol . The key functional groups that dictate its biological activity are the hydroxyl group at the C7 position and the methoxy (B1213986) group at the C6 position. These moieties are critical for its antioxidant and enzyme-inhibiting properties and serve as primary sites for structural modification to generate derivatives with enhanced potency and selectivity.

Structure-Activity Relationship and Biological Activities

The therapeutic potential of scopoletin is intrinsically linked to its chemical structure. Modifications to the coumarin scaffold have been extensively explored to understand and optimize its biological effects.

Anticancer Activity

Scopoletin exhibits anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis. Structure-activity relationship studies have demonstrated that modifications to the scopoletin backbone can significantly enhance its cytotoxic effects against various cancer cell lines. For instance, the introduction of heterocyclic fragments has been shown to improve antiproliferative activity.

Table 1: Anticancer Activity of Scopoletin and Its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Scopoletin | HUVEC | > 100 | |

| Scopoletin | MCF-7 | > 100 | |

| Derivative 5a | HUVEC | < 18 | |

| Derivative 5b | HUVEC | < 18 | |

| Derivative 5e | MCF-7 | < 18 | |

| Scopoletin-cinnamic hybrid 23 | MCF-7 | 0.231 | |

| Derivative 11b (thiophene fragment) | MDA-MB-231 | 4.46 |

Anti-inflammatory Activity

Scopoletin exerts anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-κB (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The 7-hydroxyl group is crucial for its anti-inflammatory action.

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Scopoletin

| Activity | Target/Assay | IC50/EC50 | Reference |

| 5-Lipoxygenase Inhibition | Enzymatic Assay | 1.76 ± 0.01 µM | |

| Acetylcholinesterase (AChE) Inhibition | Enzymatic Assay | 0.27 ± 0.02 mM | |

| Acetylcholinesterase (AChE) Inhibition | Ellman's Assay | 5.34 µM | |

| Butyrylcholinesterase (BuChE) Inhibition | Ellman's Assay | 9.11 µM | |

| γ-aminotransferase Inhibition | Enzymatic Assay | 10.57 µM |

Antioxidant Activity

The antioxidant properties of scopoletin are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. The phenolic hydroxyl group at C7 is a key contributor to its radical-scavenging capacity. Scopoletin has been shown to be effective in various in vitro antioxidant assays.

Table 3: Antioxidant Activity of Scopoletin

| Assay | Activity/EC50 | Reference |

| DPPH Radical Scavenging | 63.79% inhibition at 45 µg/ml | |

| Hydrogen Peroxide Scavenging | 70.21% inhibition at 45 µg/ml | |

| Superoxide Radical Scavenging | 68.98% inhibition at 45 µg/ml | |

| ABTS Radical Scavenging | 5.62 ± 0.03 µM | |

| DPPH Radical Scavenging | 0.19 ± 0.01 mM | |

| Ferric Reducing Antioxidant Power (FRAP) | 0.25 ± 0.03 mM |

Neuroprotective Effects

Scopoletin demonstrates neuroprotective effects by inhibiting acetylcholinesterase (AChE), reducing oxidative stress, and protecting against neurotoxicity. It has shown potential in models of neurodegenerative diseases like Alzheimer's by inhibiting the formation of amyloid-β fibrils.

Table 4: Neuroprotective Activity of Scopoletin

| Activity | Model/Assay | Result | Concentration | Reference |

| Neuroprotection against Aβ42-induced neurotoxicity | PC12 cells | 69% protection | 40 µM | |

| Neuroprotection against H₂O₂-induced cytotoxicity | PC12 cells | 73% protection | 40 µM | |

| Inhibition of Aβ42 fibril formation | Thioflavin T assay | 57% inhibition | 40 µM |

Key Signaling Pathways Modulated by Scopoletin

Scopoletin's diverse biological activities are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for targeted drug design.

Caption: Key signaling pathways modulated by Scopoletin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to evaluate the bioactivities of scopoletin.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of scopoletin and its derivatives on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of scopoletin or its derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.

-